![molecular formula C14H10ClN3O B5822458 3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5822458.png)

3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

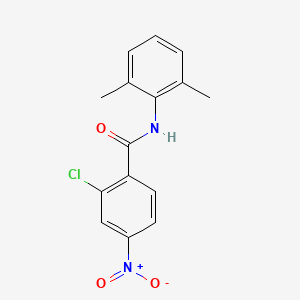

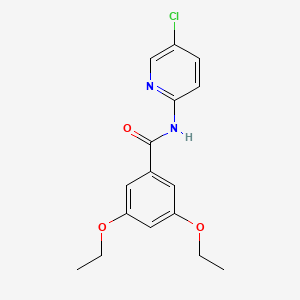

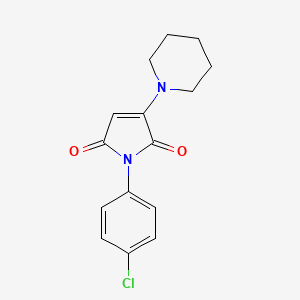

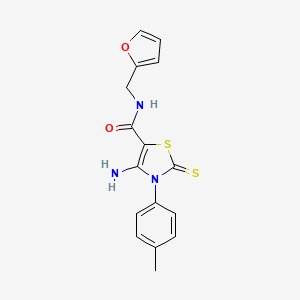

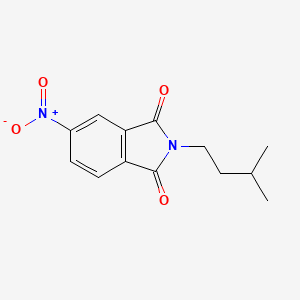

3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the chemical class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are of interest due to their diverse chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of related oxadiazole compounds typically involves reactions starting from specific carboxylic acids or their derivatives, undergoing processes such as cyclization and substitution. These methods offer pathways to various oxadiazole derivatives, including those substituted with pyridine moieties, providing insight into potential synthetic routes for 3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine (Shailaja et al., 2010).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using techniques like single-crystal X-ray diffraction, which provides detailed information on the spatial arrangement of atoms within the molecule. These studies reveal the planar nature of the oxadiazole ring and its conjugation with adjacent aromatic rings, which is crucial for understanding the chemical behavior of the compound (Zhao et al., 2013).

Chemical Reactions and Properties

Oxadiazoles, including 3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine, undergo various chemical reactions, such as nucleophilic substitution and electrophilic addition, based on the functional groups present in their structure. These reactions are pivotal for modifying the compound and exploring its chemical properties (Shen et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Factors such as the presence of substituents and their electronic effects play a significant role in determining these properties (Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine and similar compounds, such as their reactivity, stability, and interaction with other molecules, are largely determined by the electronic nature of the oxadiazole ring and the substituents attached to it. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties (Eshimbetov et al., 2017).

作用機序

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the oxadiazole ring in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.

Mode of Action

It can be inferred from related compounds that it might interact with its targets, leading to changes at the molecular level . The presence of the chlorobenzyl group could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Similar compounds have been shown to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

特性

IUPAC Name |

5-[(4-chlorophenyl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-12-5-3-10(4-6-12)8-13-17-14(18-19-13)11-2-1-7-16-9-11/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJNISSINSWMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)

![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)

![4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B5822444.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5822465.png)

![4-methyl-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5822473.png)